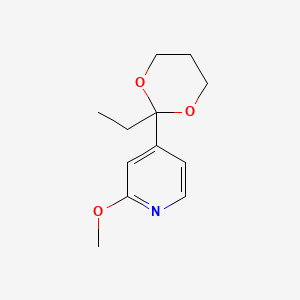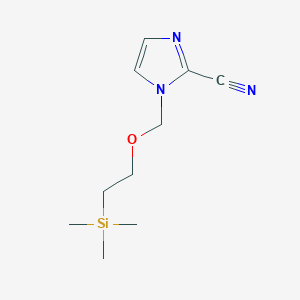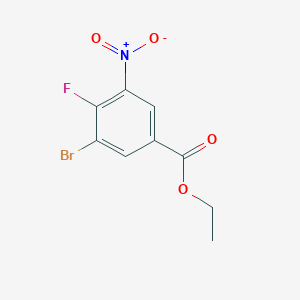
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-1-ol
概述
描述
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C14H19BrO. It is a brominated derivative of tetramethyl-tetrahydronaphthol, characterized by the presence of a bromine atom at the 3rd position and four methyl groups at the 5th and 8th positions of the tetrahydronaphthalene ring. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
准备方法
The synthesis of 3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the bromination of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphth-1-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
化学反应分析
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups. Common reagents for these reactions include sodium hydroxide, ammonia, and thiourea.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields 3-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphth-1-one .
科学研究应用
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
相似化合物的比较
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-1-ol can be compared with similar compounds such as:
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde: This compound has an aldehyde group instead of a hydroxyl group, leading to different reactivity and applications.
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphtho[2,3-b]thiophene:
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphth-2-amine: The amine group provides different reactivity, particularly in forming amides and other nitrogen-containing compounds.
These comparisons highlight the unique features of this compound, particularly its hydroxyl group and bromine atom, which contribute to its distinct chemical behavior and applications.
属性
分子式 |
C14H19BrO |
|---|---|
分子量 |
283.20 g/mol |
IUPAC 名称 |
3-bromo-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C14H19BrO/c1-13(2)5-6-14(3,4)12-10(13)7-9(15)8-11(12)16/h7-8,16H,5-6H2,1-4H3 |
InChI 键 |
IITCAGWHYYLXBO-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(C2=C1C=C(C=C2O)Br)(C)C)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














